molecular formula C7H11ClO3S B2452978 6-Oxaspiro[2.5]octane-1-sulfonyl chloride CAS No. 2137599-13-2

6-Oxaspiro[2.5]octane-1-sulfonyl chloride

Cat. No.: B2452978
CAS No.: 2137599-13-2
M. Wt: 210.67
InChI Key: BFPHREWOMXMOFH-UHFFFAOYSA-N
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Description

6-Oxaspiro[2.5]octane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClO3S. It is known for its unique spirocyclic structure, which consists of a spiro-connected oxetane and sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[2.5]octane-1-sulfonyl chloride typically involves the reaction of oxetane derivatives with sulfonyl chloride reagents. One common method includes the use of oxetane-2-carboxylic acid as a starting material, which undergoes chlorosulfonation to yield the desired sulfonyl chloride compound. The reaction conditions often involve the use of chlorosulfonic acid or thionyl chloride as chlorinating agents, under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 6-Oxaspiro[2.5]octane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxaspiro[2.5]octane-1-sulfonyl chloride
  • Oxaspiro[2.5]octane derivatives and analogs

Uniqueness

This compound is unique due to its specific spirocyclic structure and the position of the sulfonyl chloride group. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specialized synthetic applications .

Biological Activity

6-Oxaspiro[2.5]octane-1-sulfonyl chloride is a compound with notable potential in various biological applications, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by a spirocyclic structure that enhances its chemical reactivity. The sulfonyl chloride functional group plays a crucial role in its biological interactions, allowing for various substitution reactions with nucleophiles such as amines and alcohols.

The biological activity of this compound primarily arises from the interaction of the sulfonyl chloride group with specific molecular targets. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Cellular Processes Modulation : It can influence cellular signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research has indicated that derivatives of sulfonyl chlorides, including this compound, exhibit antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes is under investigation.

Anthelmintic Activity

Recent studies suggest that compounds similar to this compound can effectively interact with nematodes, inducing paralysis and inhibiting gastrointestinal nematodes. This highlights its potential as an anthelmintic agent for treating helminth infections .

Table 1: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against various bacterial strains; mechanism involves enzyme inhibition
AnthelminticInduces paralysis in nematodes; potential for treatment of helminth infections
Enzyme ModulationAlters activity of specific enzymes involved in metabolic pathways

Case Study: Anthelmintic Efficacy

In a controlled study, this compound was tested against Caenorhabditis elegans, a model organism for nematode studies. The compound demonstrated significant paralysis at concentrations as low as 10 µM, suggesting its potential for further development as an anthelmintic drug.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 6-oxaspiro[2.5]octane with chlorosulfonic acid . Its applications extend beyond biology into fields such as:

  • Pharmaceutical Development : As an intermediate in synthesizing drugs targeting specific diseases.
  • Agrochemical Production : Potential use in developing pesticides or herbicides due to its biological activity.

Properties

IUPAC Name

6-oxaspiro[2.5]octane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3S/c8-12(9,10)6-5-7(6)1-3-11-4-2-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPHREWOMXMOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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